molecular formula C25H21NO4 B11580993 N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11580993
M. Wt: 399.4 g/mol
InChI Key: JVYPTRAALZSQNT-UHFFFAOYSA-N
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Description

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide is an organic compound with the molecular formula C25H21NO4 and a molecular weight of 399.44 g/mol . This compound is characterized by the presence of a benzofuran ring, a methylbenzoyl group, and a methylphenoxyacetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methylbenzoyl group, and the attachment of the methylphenoxyacetamide moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of Benzofuran Ring: This step often involves cyclization reactions using appropriate precursors.

    Introduction of Methylbenzoyl Group: This can be achieved through Friedel-Crafts acylation reactions.

    Attachment of Methylphenoxyacetamide Moiety: This step may involve nucleophilic substitution reactions.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions .

Chemical Reactions Analysis

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the methylphenoxyacetamide moiety.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring and methylbenzoyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Properties

Molecular Formula

C25H21NO4

Molecular Weight

399.4 g/mol

IUPAC Name

N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C25H21NO4/c1-16-10-12-18(13-11-16)24(28)25-23(20-8-3-4-9-21(20)30-25)26-22(27)15-29-19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3,(H,26,27)

InChI Key

JVYPTRAALZSQNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC(=C4)C

Origin of Product

United States

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